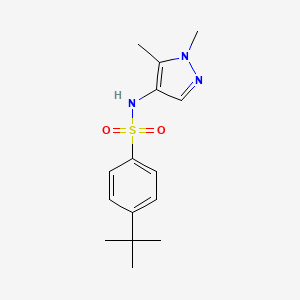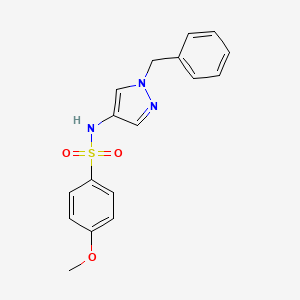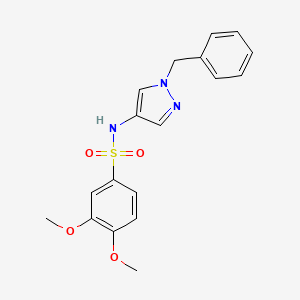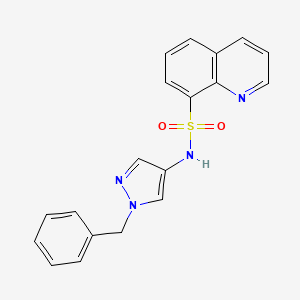
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as TBNP, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide inhibits the activity of a protein called Aurora kinase A, which is involved in cell division and proliferation. By inhibiting this protein, this compound can prevent the growth and division of cancer cells. This compound has also been shown to inhibit the activity of other proteins involved in inflammation and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in laboratory experiments. It has been found to be well-tolerated in animals and has not shown any significant adverse effects on organ function or blood chemistry. This compound has been shown to have a high binding affinity for its target proteins, indicating its potential efficacy in treating cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity, making it a reliable and consistent compound for research. This compound has also been shown to have minimal toxicity and side effects, making it a safe compound to use in animal studies. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide. One direction is to further study its mechanism of action and its potential use in treating other diseases beyond cancer. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, researchers can explore ways to improve the solubility and stability of this compound to enhance its efficacy in laboratory experiments. Overall, this compound has shown promising potential for use in scientific research and warrants further investigation.
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. This compound has shown promising potential for use in the treatment of cancer, inflammatory diseases, and neurological disorders, and warrants further investigation.
Métodos De Síntesis
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide can be synthesized through a multistep process starting with the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,5-dimethylpyrazole. This intermediate is then reacted with ammonia to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurological disorders.
Propiedades
IUPAC Name |
4-tert-butyl-N-(1,5-dimethylpyrazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-14(10-16-18(11)5)17-21(19,20)13-8-6-12(7-9-13)15(2,3)4/h6-10,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOXBVYFPVIUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)




![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)